1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine
Description
1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group and a pyrazolyl moiety, which contribute to its distinctive properties and reactivity.
Properties
Molecular Formula |
C15H21ClFN3 |
|---|---|
Molecular Weight |
297.80 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H20FN3.ClH/c1-12(2)10-19-11-14(9-18-19)8-17-7-13-4-3-5-15(16)6-13;/h3-6,9,11-12,17H,7-8,10H2,1-2H3;1H |
InChI Key |
SESFIEBTYWSKSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. One common approach is the reaction of 3-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is further reacted with 1-isobutyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Drug Discovery
The compound has been investigated for its potential as a lead molecule in drug discovery, particularly targeting diseases such as leishmaniasis. Structure-based drug design (SBDD) approaches have been employed to optimize its pharmacological properties. For instance, studies have highlighted its efficacy against the Leishmania protozoa, which causes significant health issues in endemic regions .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The incorporation of the pyrazole ring is often associated with enhanced activity against various bacterial strains. This suggests that 1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine may also possess similar antimicrobial characteristics, warranting further investigation .
Anticancer Potential
The fluorinated phenyl group may enhance the compound's lipophilicity, which is beneficial for penetrating cellular membranes. Preliminary studies suggest that derivatives of this compound could inhibit tumor growth in specific cancer types by interfering with cellular signaling pathways .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds, providing insights into their biological activities:
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of selective dipeptidyl peptidase 4 inhibitors.
1-(4-Fluorophenyl)methyl-1H-pyrazol-4-ylmethanamine: A related compound with a similar pyrazolyl structure.
Uniqueness
1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine stands out due to its specific combination of a fluorophenyl group and a pyrazolyl moiety, which imparts unique chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its structural features and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine is , with a molecular weight of 297.8 g/mol. The compound features a fluorophenyl group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound involves several steps, including the reaction of 3-fluorophenyl derivatives with isobutyl-substituted pyrazoles. The synthesis method typically includes refluxing in ethanol and purification through crystallization, yielding high purity products as indicated by melting point analysis (m.p. 242–243 °C) and LC/MS data confirming its structure .
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine have shown promising results against various bacterial strains. Notably, studies indicate that certain pyrazole derivatives possess minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
The anticancer potential of similar pyrazole compounds has been extensively studied. For example, aminopyrazole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . The ability of these compounds to target specific cellular pathways makes them candidates for further development in cancer therapy.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some pyrazole derivatives exhibit anti-inflammatory effects by inhibiting cytokine release and modulating inflammatory pathways. This is particularly relevant for compounds targeting conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 3-fluorophenylmagnesium bromide with a nitrile intermediate to form the methanamine backbone.
- Step 2 : Couple the intermediate with 1-isobutyl-1H-pyrazole-4-carbaldehyde via reductive amination using NaBH(OAc)₃ in dichloromethane .
- Key Parameters : Solvent choice (e.g., DMF or DMSO), reaction temperature (60–80°C), and base (K₂CO₃) influence yield .
- Data Gap : Optimize reaction time and purification (e.g., column chromatography vs. recrystallization) for scalability.
Q. How should researchers characterize this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- HPLC/MS : To confirm molecular weight (expected m/z ~289) and detect impurities.
- NMR : ¹H/¹³C NMR to verify fluorophenyl (δ 7.2–7.5 ppm) and pyrazole (δ 7.8–8.1 ppm) protons .
- Elemental Analysis : Validate C, H, N, F percentages (target: C 66.34%, H 6.98%, N 16.13%, F 8.76%).
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Use P95 respirators for dust control and nitrile gloves with ANSI/ISEA 105-2011 Level C chemical resistance .
- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to limit aerosol exposure .
- Spill Management : Absorb with vermiculite; avoid water to prevent drainage contamination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Modification Sites :
- Fluorophenyl Group : Replace with chloro-/methoxyphenyl to assess electronic effects on receptor binding.
- Isobutyl Chain : Vary alkyl chain length (e.g., tert-butyl, cyclopropyl) to study steric effects .
- Assays : Use competitive binding assays (e.g., radioligand displacement) and computational docking (AutoDock Vina) to map interactions with target proteins .
- Data Contradiction : If SAR results conflict with docking predictions, validate via mutagenesis (e.g., alanine scanning) .
Q. What experimental strategies address stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via LC-MS.
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify half-life (t₁/₂) .
- Light Sensitivity : Expose to UV (254 nm) and analyze photodegradants .
Q. How can researchers resolve contradictions in cytotoxicity profiles?
- Methodological Answer :
- In Vitro vs. In Vivo : If in vitro cytotoxicity (e.g., IC₅₀ < 10 µM in HEK293 cells) lacks in vivo concordance (e.g., mouse LD₅₀ > 500 mg/kg), consider:
- Metabolite Screening : Identify active/toxic metabolites via HR-MS/MS.
- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to adjust free drug levels .
- Species-Specific Effects : Cross-test in zebrafish embryos and primary human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
